An In-depth Technical Guide to the Mechanism and Application of Ac-YVAD-AMC
An In-depth Technical Guide to the Mechanism and Application of Ac-YVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-4-methyl-coumaryl-7-L-aspartamide) is a highly sensitive and specific fluorogenic substrate for caspase-1. Its design is predicated on the natural cleavage site of pro-interleukin-1β (pro-IL-1β), a key substrate of caspase-1. This tetrapeptide substrate is an indispensable tool in the study of apoptosis, inflammation, and the efficacy of caspase-1 inhibitors. This guide provides a comprehensive overview of the mechanism of Ac-YVAD-AMC, detailed experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.
Core Mechanism of Action
The functionality of Ac-YVAD-AMC as a reporter for caspase-1 activity is rooted in a process of enzymatic cleavage and subsequent fluorescence. The substrate itself is a non-fluorescent molecule. The tetrapeptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic Acid), mimics the caspase-1 recognition site in pro-IL-1β.
In the presence of active caspase-1, the enzyme recognizes and cleaves the peptide bond C-terminal to the aspartic acid residue. This proteolytic event liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Free AMC, when excited by light at the appropriate wavelength, emits a detectable fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of AMC released, and thus, to the enzymatic activity of caspase-1 in the sample.
Signaling Pathway of Ac-YVAD-AMC Cleavage and Fluorescence
Caption: Enzymatic cleavage of Ac-YVAD-AMC by caspase-1 and subsequent fluorescence.
Quantitative Data
The following tables summarize the key quantitative parameters of Ac-YVAD-AMC, essential for experimental design and data interpretation.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₃₉N₅O₁₀ | [Generic Product Data] |
| Molecular Weight | 665.7 g/mol | [Generic Product Data] |
| Excitation Wavelength | 340-360 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
| Km for Caspase-1 | 14 µM | [1] |
Substrate Specificity
Ac-YVAD-AMC is designed for high specificity towards caspase-1. However, some cross-reactivity with other caspases, particularly those within the same subfamily, may occur. It is crucial to consider the cellular context and potential for off-target cleavage in experimental interpretations. For instance, while highly selective, potent inhibitors of caspase-1 like Ac-YVAD-cmk have been observed to have some inhibitory effect on caspase-4 and caspase-5 at higher concentrations.
Experimental Protocols
This section provides a detailed methodology for a standard caspase-1 activity assay using Ac-YVAD-AMC in cell lysates.
Reagents and Materials
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Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose.
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Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% sucrose.
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Ac-YVAD-AMC Substrate: 10 mM stock solution in DMSO.
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Recombinant Caspase-1 (optional, for positive control): As per manufacturer's instructions.
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96-well black, flat-bottom microplate.
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Fluorometric microplate reader.
Experimental Workflow Diagram
Caption: Standard workflow for a caspase-1 activity assay using Ac-YVAD-AMC.
Step-by-Step Procedure
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Sample Preparation:
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Induce the desired cellular response (e.g., inflammasome activation) in your cell line of interest. Include an untreated control group.
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Harvest cells by centrifugation and wash once with ice-cold PBS.
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Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10⁶ cells per 50 µL).
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Incubate on ice for 10-15 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Carefully collect the supernatant, which contains the cell lysate. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
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Assay Reaction:
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In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.
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Prepare a master mix by diluting the Ac-YVAD-AMC stock solution in Assay Buffer to a final concentration of 50 µM.
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Add 50 µL of the master mix to each well containing the cell lysate. The final concentration of Ac-YVAD-AMC in the reaction will be 25 µM.
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Include appropriate controls:
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Blank: Assay Buffer only.
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Negative Control: Lysate from untreated cells.
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Positive Control (optional): Purified active caspase-1.
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Measurement:
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
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Data Analysis:
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Subtract the fluorescence values of the blank from all other readings.
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The caspase-1 activity can be expressed as the fold-change in fluorescence intensity of the treated samples compared to the untreated controls. For more quantitative results, a standard curve can be generated using known concentrations of free AMC.
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Conclusion
Ac-YVAD-AMC is a robust and sensitive tool for the quantification of caspase-1 activity. A thorough understanding of its mechanism, kinetic parameters, and optimal assay conditions is paramount for generating reliable and reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigations into inflammatory and apoptotic pathways, as well as in the screening and characterization of novel therapeutic agents targeting caspase-1.
